2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-bromobenzoate
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Overview
Description
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-bromobenzoate is a complex organic compound that features an indole moiety, a benzo[b]furan structure, and a bromobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-bromobenzoate typically involves multiple steps, starting with the preparation of the indole and benzo[b]furan intermediates. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The benzo[b]furan moiety can be synthesized through the cyclization of ortho-hydroxyaryl ketones . The final step involves the esterification of the benzo[b]furan intermediate with 4-bromobenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the benzo[b]furan structure can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the benzo[b]furan structure.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-bromobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-bromobenzoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The benzo[b]furan structure may also contribute to the compound’s ability to interact with biological membranes and proteins . The bromobenzoate group can facilitate the compound’s entry into cells and its subsequent localization to specific cellular compartments .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid derivatives: Similar in structure but lack the benzo[b]furan and bromobenzoate groups.
Benzo[b]furan derivatives: Similar in structure but lack the indole and bromobenzoate groups.
Bromobenzoate derivatives: Similar in structure but lack the indole and benzo[b]furan groups.
Uniqueness
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-bromobenzoate is unique due to its combination of an indole moiety, a benzo[b]furan structure, and a bromobenzoate group. This unique combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C26H18BrNO4 |
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Molecular Weight |
488.3 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-bromobenzoate |
InChI |
InChI=1S/C26H18BrNO4/c1-2-28-15-17(20-5-3-4-6-22(20)28)13-24-25(29)21-12-11-19(14-23(21)32-24)31-26(30)16-7-9-18(27)10-8-16/h3-15H,2H2,1H3/b24-13+ |
InChI Key |
SICUVCGRZVRKKE-ZMOGYAJESA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)Br |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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